N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine
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Overview
Description
N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine is an organic compound characterized by the presence of an ethyl group, a trimethylsilyl group, and a sulfanyl group attached to an ethanamine backbone. This compound is notable for its unique structural features, which make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine typically involves the reaction of N-ethyl ethanamine with a trimethylsilylating agent and a sulfanylating agent. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures high yield and purity of the final product. Purification steps such as distillation or chromatography are employed to isolate the desired compound from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trimethylsilyl group, yielding a simpler ethanamine derivative.
Substitution: The ethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, de-silylated ethanamines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability. The ethyl group provides hydrophobic interactions, affecting the compound’s solubility and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-[(trimethylsilyl)methyl]ethanamine
- N-Ethyl-N-[[[2-(trimethylsilyl)ethyl]thio]methyl]ethanamine
Uniqueness
N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine is unique due to the presence of both a trimethylsilyl group and a sulfanyl group, which confer distinct chemical properties. The combination of these groups allows for versatile chemical modifications and applications that are not possible with simpler ethanamine derivatives.
Properties
CAS No. |
50965-40-7 |
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Molecular Formula |
C10H25NSSi |
Molecular Weight |
219.46 g/mol |
IUPAC Name |
N-ethyl-N-(2-trimethylsilylethylsulfanylmethyl)ethanamine |
InChI |
InChI=1S/C10H25NSSi/c1-6-11(7-2)10-12-8-9-13(3,4)5/h6-10H2,1-5H3 |
InChI Key |
ZNHUIBCBRRNHOO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CSCC[Si](C)(C)C |
Origin of Product |
United States |
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